12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple cyclohexyl and phenyl groups, as well as a dioxaphosphocine ring system.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has a wide range of scientific research applications. In chemistry, it is used as a chiral catalyst in various asymmetric synthesis reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to modulate specific molecular pathways. Additionally, it has industrial applications in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to proteins and enzymes to modulate their activity. The dioxaphosphocine ring system plays a crucial role in its binding affinity and specificity, allowing it to exert its effects on various biological processes .
Comparison with Similar Compounds
Compared to other similar compounds, 12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide stands out due to its unique structural features and versatile applications. Similar compounds include other dioxaphosphocine derivatives and chiral catalysts with different substituents. The presence of multiple cyclohexyl and phenyl groups in this compound enhances its stability and reactivity, making it a valuable tool in various scientific research and industrial applications .
Properties
Molecular Formula |
C65H83O4P |
---|---|
Molecular Weight |
959.3 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C65H83O4P/c66-70(67)68-63-53(59-55(45-23-11-3-12-24-45)39-51(43-19-7-1-8-20-43)40-56(59)46-25-13-4-14-26-46)33-31-49-35-37-65(61(49)63)38-36-50-32-34-54(64(69-70)62(50)65)60-57(47-27-15-5-16-28-47)41-52(44-21-9-2-10-22-44)42-58(60)48-29-17-6-18-30-48/h31-34,39-48H,1-30,35-38H2,(H,66,67) |
InChI Key |
GMHHNWNUJAMNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=C5C6=C(CCC67CCC8=C7C(=C(C=C8)C9=C(C=C(C=C9C1CCCCC1)C1CCCCC1)C1CCCCC1)OP(=O)(O5)O)C=C4)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.